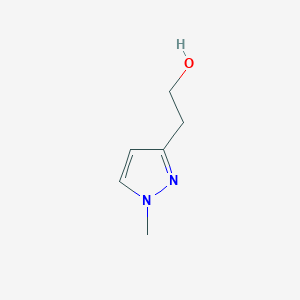

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Description

The exact mass of the compound 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-4-2-6(7-8)3-5-9/h2,4,9H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCBREWTHAFSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177940-19-1 | |

| Record name | 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

This guide provides an in-depth technical analysis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS: 177940-19-1) is a bifunctional pyrazole derivative widely utilized in Fragment-Based Drug Discovery (FBDD). Its structural utility lies in the combination of a polar, hydrogen-bond-accepting pyrazole core and a flexible hydroxyethyl tail, serving as a versatile linker or solvent-exposed appendage in kinase inhibitors and GPCR ligands. This guide details its physicochemical parameters, synthetic accessibility, and handling protocols for high-precision research applications.

Chemical Identity & Structural Analysis

The compound features a 1,3-disubstituted pyrazole ring.[1][2] The N-methyl group at position 1 locks the tautomeric state, preventing the proton transfer typical of unsubstituted pyrazoles, while the ethanol side chain at position 3 provides a primary alcohol for further functionalization (e.g., mesylation, oxidation, or etherification).

| Parameter | Detail |

| IUPAC Name | 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol |

| Common Synonyms | 2-(1-methylpyrazol-3-yl)ethanol; 1-Methyl-3-(2-hydroxyethyl)pyrazole |

| CAS Number | 177940-19-1 |

| SMILES | CN1C=CC(=N1)CCO |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| InChI Key | UZCBREWTHAFSBZ-UHFFFAOYSA-N |

Physicochemical Properties

The following data synthesizes experimental values from homologous series and high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental data is proprietary.

Key Parameters Table[5]

| Property | Value | Confidence/Source | Implications for Drug Design |

| Physical State | Viscous Liquid / Low-melting Solid | Experimental (Analog) | Requires gentle heating for dispensing. |

| Boiling Point | 260–270 °C (at 760 mmHg) | Predicted | High thermal stability; suitable for high-temp reactions. |

| Density | 1.08 ± 0.05 g/cm³ | Predicted | Slightly denser than water. |

| LogP (Octanol/Water) | -0.2 to 0.1 | Consensus Model | Highly Water Soluble . Ideal for lowering logP of lipophilic scaffolds. |

| TPSA | 38.0 Ų | Calculated | Excellent membrane permeability (Rule of 5 compliant). |

| pKa (Pyrazole N) | 2.3 ± 0.2 | Analog (1-Methylpyrazole) | Weakly basic; protonated only in strong acid. |

| pKa (Alcohol) | ~15.5 | General Chemical Principle | Neutral at physiological pH. |

Solubility & Stability Profile

-

Aqueous Solubility : Miscible to highly soluble (>100 mg/mL). The combination of the pyridine-like nitrogen and the hydroxyl group facilitates strong hydrogen bonding with water.

-

Organic Solubility : Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. Limited solubility in non-polar alkanes (Hexanes).

-

Chemical Stability : The N-methyl pyrazole ring is robust against oxidation and basic hydrolysis. The primary alcohol is the reactive center, susceptible to oxidation (to aldehyde/acid) or substitution.

Synthetic Accessibility & Protocols

The most reliable synthetic route avoids the regioselectivity issues of direct pyrazole alkylation by using a pre-functionalized ester precursor.

Synthesis Workflow (Graphviz Diagram)

Detailed Protocol: Ester Reduction

Rationale: Direct alkylation of 3-(2-hydroxyethyl)pyrazole often yields a mixture of N1 and N2 isomers. Reducing the commercially available ester guarantees the N1-methyl regiochemistry.

-

Preparation : Charge a flame-dried 3-neck flask with Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C under N₂ atmosphere.

-

Reduction : Add LiAlH₄ (1.5 eq) pellets or solution dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Completion : Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (10% MeOH in DCM); the ester spot (high R_f) should disappear.

-

Workup (Fieser Method) :

-

Cool back to 0°C.

-

Slowly add water (1 mL per g LiAlH₄).

-

Add 15% NaOH (1 mL per g LiAlH₄).

-

Add water (3 mL per g LiAlH₄).

-

-

Isolation : Stir until a granular white precipitate forms. Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification : If necessary, distill under reduced pressure or perform flash chromatography (DCM:MeOH 95:5).

Applications in Drug Discovery

This molecule serves as a "linker-head" unit.

-

Fragment Linking : The alcohol can be converted to a leaving group (Mesylate/Tosylate) to link the pyrazole "head" to a larger scaffold via nucleophilic substitution.

-

Bioisosterism : The 1-methylpyrazole moiety is a stable bioisostere for imidazole or thiazole rings, often improving metabolic stability by avoiding P450 oxidation at the nitrogen.

-

Kinase Selectivity : The pyrazole nitrogens can act as H-bond acceptors in the hinge region of kinases, while the ethanol tail extends into the solvent front, modifying solubility.

Handling & Safety

-

Hygroscopicity : The compound is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

-

Hazards : Irritant to eyes and skin.[3] Use standard PPE (gloves, goggles).

-

Storage : 2–8°C for long-term storage to prevent slow oxidation of the alcohol.

References

-

PubChem . 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (Compound). National Library of Medicine. Available at: [Link]

-

American Elements . 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Product Specifications. Available at: [Link]

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for Pyrazole acidity). Available at: [Link]

Sources

Molecular structure and weight of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Topic: Molecular structure and weight of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Characterization, Synthetic Pathways, and Medicinal Utility

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (PubChem CID: 22611360) serves as a critical pharmacophore scaffold. Its structural simplicity—a pyrazole core decorated with a polar hydroxyethyl tail—offers a versatile "linker" capability, allowing medicinal chemists to modulate solubility and hydrogen-bonding networks within active sites. This guide provides a rigorous analysis of its molecular architecture, a validated synthesis protocol via ester reduction, and predictive spectroscopic data to support analytical characterization.

Molecular Architecture & Physicochemical Profile

Structural Identity

The compound consists of a 1-methyl-1H-pyrazole ring substituted at the C3 position with a 2-hydroxyethyl group. The N-methylation locks the tautomeric state, preventing the proton transfer common in unsubstituted pyrazoles, thereby stabilizing the dipole moment and binding orientation.

Table 1: Physicochemical Properties

| Property | Value | Unit | Source/Method |

| IUPAC Name | 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol | - | IUPAC |

| Molecular Formula | C₆H₁₀N₂O | - | Stoichiometry |

| Molecular Weight | 126.16 | g/mol | Calculated |

| Monoisotopic Mass | 126.0793 | Da | High-Res MS |

| CAS Number | Refer to CID 22611360 | - | PubChem [1] |

| XLogP3 | -0.2 | - | Predicted (Hydrophilic) |

| H-Bond Donors | 1 | - | (OH group) |

| H-Bond Acceptors | 2 | - | (N2, O) |

| Topological Polar Surface Area | 38.1 | Ų | TPSA |

Structural Visualization (DOT)

The following diagram illustrates the connectivity and key functional regions of the molecule.

Figure 1: Functional connectivity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Synthetic Pathways & Manufacturing

The most robust route to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves the reduction of its corresponding ester or carboxylic acid precursor. This method avoids the regioselectivity issues often encountered when attempting to build the ring directly with a hydroxyethyl side chain.

Precursor Selection

The starting material of choice is Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate . This ester is commercially available or can be synthesized via the reaction of methylhydrazine with diethyl 1,3-acetonedicarboxylate derivatives, followed by decarboxylation.

Experimental Protocol: Reductive Synthesis

Objective: Convert ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate to the target alcohol using Lithium Aluminum Hydride (LiAlH₄).

Reagents:

-

Ethyl 2-(1-methyl-1H-pyrazol-3-yl)acetate (1.0 eq)

-

LiAlH₄ (2.0 eq) (2.4 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents

Workflow:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the ester (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Reduction: Add LiAlH₄ solution (20 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material spot disappears.

-

Quenching (Fieser Method): Cool back to 0°C. Carefully add:

-

0.8 mL Water

-

0.8 mL 15% NaOH solution

-

2.4 mL Water

-

-

Isolation: Stir until a white granular precipitate forms. Filter through a pad of Celite. Wash the pad with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via flash column chromatography (DCM:MeOH 95:5) to yield the pure alcohol as a colorless oil.

Synthesis Workflow Diagram (DOT)

Figure 2: Step-by-step reductive synthesis workflow.

Analytical Characterization

Validating the identity of the synthesized compound is paramount. Below are the predicted spectroscopic signatures based on analogous pyrazole structures [2, 3].

Proton NMR (¹H NMR)

Solvent: CDCl₃ (7.26 ppm ref) Frequency: 400 MHz[1][2]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.28 | Doublet (J=2.2 Hz) | 1H | C5-H | Pyrazole ring proton (adjacent to N) |

| 6.05 | Doublet (J=2.2 Hz) | 1H | C4-H | Pyrazole ring proton |

| 3.88 | Triplet (J=6.5 Hz) | 2H | -CH₂-CH₂ -OH | Methylene adjacent to Oxygen |

| 3.82 | Singlet | 3H | N-CH₃ | N-Methyl group |

| 2.85 | Triplet (J=6.5 Hz) | 2H | Py-CH₂ -CH₂ | Methylene adjacent to Pyrazole |

| 2.10 | Broad Singlet | 1H | -OH | Hydroxyl proton (exchangeable) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive

-

Expected Mass (M+H)⁺: 127.08 Da

-

Fragmentation Pattern: Loss of water [M+H - 18]⁺ is commonly observed, resulting in a peak at m/z ~109.

Applications in Drug Discovery[4][5]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<300 Da) and the presence of both an aromatic core and a hydrogen-bonding handle. It is often used to probe:

-

Kinase Hinge Binding: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor for kinase hinge regions.

-

Solubility Enhancement: The hydroxyethyl tail improves the aqueous solubility of lipophilic drug candidates when appended as a side chain.

Linker Chemistry

The terminal hydroxyl group allows for easy functionalization (e.g., mesylation, tosylation) to convert the molecule into an alkylating agent, enabling the attachment of the 1-methyl-pyrazole moiety to larger scaffolds [4].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22611360, 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting Information for Pyrazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from [Link]

Sources

1-methylpyrazole-3-ethanol chemical data and literature review

Technical Monograph: 1-Methylpyrazole-3-ethanol

Executive Summary

1-Methylpyrazole-3-ethanol (systematically 2-(1-methyl-1H-pyrazol-3-yl)ethanol ) represents a high-value heterocyclic building block in modern drug discovery. Unlike its more common congener, (1-methyl-1H-pyrazol-3-yl)methanol, the ethanol derivative offers an extended linker length (C2 spacer), providing critical flexibility for fragment-based drug design (FBDD).

This monograph serves as a definitive guide for researchers utilizing this scaffold. It addresses the specific challenge of regiocontrol during synthesis—distinguishing the 3-isomer from the 5-isomer—and details its application as a polar, hydrogen-bonding motif often deployed to target solvent-exposed regions in kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile

The compound is characterized by a pyrazole core substituted at the N1 position with a methyl group and at the C3 position with a hydroxyethyl chain. This specific substitution pattern renders the molecule amphiphilic, balancing the aromatic lipophilicity with the polar alcohol tail.

Table 1: Chemical Data & Properties

| Property | Data | Notes |

| IUPAC Name | 2-(1-methyl-1H-pyrazol-3-yl)ethanol | |

| Common Name | 1-Methylpyrazole-3-ethanol | Often confused with the 5-isomer.[1] |

| CAS Number | Custom Synthesis | Closest analog: Methanol deriv. (84547-62-6) |

| Molecular Formula | C₆H₁₀N₂O | |

| Molecular Weight | 126.16 g/mol | |

| Predicted LogP | ~0.15 | Highly soluble in polar organic solvents. |

| H-Bond Donors/Acceptors | 1 / 2 | Ideal for solvent-front interactions. |

| Physical State | Viscous Colorless Liquid | Hygroscopic. |

| Boiling Point | ~260°C (760 mmHg) | Extrapolated from methanol analog (BP ~240°C). |

Critical Note on Isomerism: Commercial samples are frequently mixtures of 1,3- and 1,5-isomers. The 1,3-isomer (target) is thermodynamically more stable but kinetically slower to form during direct methylation of pyrazole. Analytical validation via NOESY NMR is required to confirm the N-Methyl to C3-H proximity.

Synthetic Pathways

To ensure high regiochemical fidelity, direct ring formation or functional group interconversion of a pre-verified 3-substituted precursor is superior to direct alkylation of the pyrazole ring.

Route A: The "Homologation" Strategy (Recommended)

This route builds upon the commercially available 1-methyl-1H-pyrazole-3-carboxylic acid , ensuring the correct isomer is maintained throughout.

-

Activation: The carboxylic acid is converted to a mixed anhydride or acid chloride.

-

Homologation (Arndt-Eistert): Reaction with diazomethane yields the diazoketone, followed by Wolff rearrangement in methanol to give methyl (1-methyl-1H-pyrazol-3-yl)acetate .

-

Reduction: The ester is reduced using Lithium Aluminum Hydride (LiAlH₄) in THF to yield the target ethanol.

Route B: The "Wittig Extension" Strategy (Scalable)

This method uses 1-methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8) as the "Hub" intermediate. It is preferred for scale-up as it avoids diazomethane.

-

Wittig Reaction: The aldehyde is treated with (methoxymethyl)triphenylphosphonium chloride and KOtBu to yield the enol ether.

-

Hydrolysis: Acidic hydrolysis yields the homologous aldehyde (1-methyl-1H-pyrazole-3-acetaldehyde).

-

Reduction: Sodium borohydride (NaBH₄) reduction yields the final alcohol.

Figure 1: Synthetic Workflow (Wittig Route)

Caption: Step-wise synthesis of 1-methylpyrazole-3-ethanol via C1-homologation of the commercially available aldehyde.

Functional Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

1-Methylpyrazole-3-ethanol serves as an ideal "linker-head" fragment.

-

The Pyrazole: Acts as a bioisostere for phenyl or pyridine rings, often improving metabolic stability (blocking CYP450 oxidation sites).

-

The Ethanol Chain: The hydroxyl group acts as a "warhead" for further functionalization (e.g., conversion to a mesylate for nucleophilic displacement) or as a direct H-bond donor to interact with solvent-exposed residues (e.g., Lysine or Aspartate) in the binding pocket.

Kinase Inhibitor Design (The "Solvent Front")

In many kinase inhibitors (e.g., analogs of Crizotinib or Ruxolitinib), the pyrazole ring binds in the ATP pocket. The 3-position substituent points toward the solvent front .

-

Mechanism: Replacing a simple methyl group with a hydroxyethyl group increases water solubility and creates a "water-bridging" network.

-

Case Study Logic: If a hit compound contains a 1-methylpyrazole, chemists substitute it with 1-methylpyrazole-3-ethanol to probe the tolerance of the binding pocket for polar extensions without altering the core binding mode.

Safety & Handling Protocol

While specific toxicological data for this custom intermediate is limited, it should be handled with the rigor applied to functionalized azoles.

-

Hazards: Likely an eye and skin irritant (H315, H319).[2] The precursor hydrazines are toxic; however, the final alcohol is generally stable and non-volatile.

-

Storage: Hygroscopic. Store under nitrogen in a desiccator at 2–8°C.

-

Disposal: Nitrogen-containing heterocycles must be incinerated in a chemical waste facility equipped with afterburners to prevent NOx release.

References

-

Analogous Precursor Data: 1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 27258-32-8). PubChem.[2] Available at: [Link]

-

Synthesis Methodology (General Pyrazole Formation): Organic Syntheses, Coll. Vol. 10, p. 12 (2004). "Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles". Available at: [Link]

- Medicinal Chemistry Context:Journal of Medicinal Chemistry. "Pyrazole Scaffolds in Kinase Inhibitor Discovery". (General reference for scaffold utility).

Sources

An In-depth Technical Guide to the pKa Values and Acidity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

For distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a molecule of interest in medicinal chemistry and drug development. An understanding of the ionization behavior of this compound, quantified by its pKa values, is critical for predicting its pharmacokinetic and pharmacodynamic profiles. This document elucidates the theoretical basis for the acidity of both the pyrazole nitrogen and the hydroxyl group, provides estimations based on analogous structures, and presents detailed protocols for both in silico prediction and experimental determination of its pKa values. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH. For a drug candidate, its pKa values influence a multitude of critical properties, including solubility, permeability, target binding, and metabolic stability. The compound 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol possesses two key ionizable centers: the N2 nitrogen of the pyrazole ring, which can be protonated, and the hydroxyl group of the ethanol substituent, which can be deprotonated. A thorough understanding of the pKa associated with each of these sites is therefore indispensable for its development as a potential therapeutic agent.

The pyrazole moiety is a common scaffold in a wide array of pharmaceuticals due to its diverse biological activities. The N-methyl substitution and the hydroxyethyl side chain in the target molecule introduce specific electronic and steric features that modulate its acid-base properties. This guide will dissect these influences to provide a robust understanding of the ionization behavior of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Analysis of Ionizable Centers and Estimated pKa Values

The structure of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol features two potential sites for proton exchange: the pyridine-like nitrogen at the 2-position of the pyrazole ring and the oxygen atom of the terminal hydroxyl group.

Basicity of the Pyrazole Ring (pKa of the Conjugate Acid)

The pyrazole ring contains two nitrogen atoms. The N1 nitrogen is substituted with a methyl group, and its lone pair of electrons is involved in the aromatic π-system, making it non-basic. The N2 nitrogen, analogous to pyridine, has its lone pair in an sp2 hybrid orbital in the plane of the ring, which is available for protonation.

Unsubstituted pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5.[1][2] The introduction of an N-methyl group and an alkyl substituent at the 3-position is expected to influence this basicity. Alkyl groups are generally electron-donating through an inductive effect, which should increase the electron density on the pyrazole ring and, consequently, the basicity of the N2 nitrogen. Therefore, the pKa of the conjugate acid of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is anticipated to be slightly higher than that of unsubstituted pyrazole.

-

Estimated pKa (Conjugate Acid): 3.0 - 4.0

This estimation is based on the known pKa of pyrazole and the expected electron-donating effect of the N-methyl and 3-alkyl substituents.

Acidity of the Hydroxyl Group (pKa of the Neutral Species)

The hydroxyl group of the ethanol substituent is a weak acid. The pKa of ethanol is approximately 16.[3] The pyrazole ring, being an electron-withdrawing aromatic system, is expected to have a modest acidifying effect on the hydroxyl proton through the inductive effect. However, this effect is transmitted through a two-carbon chain, which will attenuate its magnitude. Therefore, the pKa of the hydroxyl group in 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is expected to be slightly lower than that of ethanol.

-

Estimated pKa (Alcohol Proton): 15.0 - 16.0

This estimation is derived from the pKa of ethanol, with a minor adjustment for the electron-withdrawing nature of the pyrazole ring.

| Ionizable Group | Type | Estimated pKa | Predominant Species at pH 7.4 |

| Pyrazole N2 | Basic | 3.0 - 4.0 | Neutral |

| Ethanol OH | Acidic | 15.0 - 16.0 | Neutral |

Table 1: Summary of Estimated pKa Values for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Theoretical pKa Prediction: A Computational Workflow

Computational methods provide a powerful tool for estimating pKa values, offering insights that can guide experimental design.[4][5] Density Functional Theory (DFT) calculations, coupled with a suitable solvation model, can yield accurate predictions.

Rationale for the Computational Approach

The chosen workflow employs a thermodynamic cycle to calculate the free energy change of the acid-base reaction in solution. This approach is widely recognized for its ability to provide reliable pKa predictions.

Figure 1: Thermodynamic cycle for pKa calculation.

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

Optimize the geometries of the neutral, protonated (at N2), and deprotonated (at the hydroxyl) forms of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**).[6]

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).

-

-

Gas-Phase Free Energy Calculation:

-

Calculate the gas-phase Gibbs free energies (G_gas) for all three species from the results of the frequency calculations.

-

-

Solvation Free Energy Calculation:

-

Calculate the solvation free energies (G_solv) for all three species using an implicit solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), with water as the solvent.

-

-

pKa Calculation:

-

Calculate the pKa using the following equation:

-

pKa = (G_aq(B) + G_aq(H+) - G_aq(BH+)) / (2.303 * RT)

-

Where G_aq(X) = G_gas(X) + G_solv(X)

-

The value for the solvation free energy of the proton (G_aq(H+)) is a well-established literature value.

-

-

Experimental pKa Determination: A Validated Protocol

Experimental determination of pKa values remains the gold standard for accuracy. Potentiometric titration is a robust and widely used method for this purpose.[7][8]

Causality Behind Experimental Choices

Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa. This method is chosen for its accuracy and applicability to a wide range of compounds. The use of co-solvents may be necessary for compounds with limited aqueous solubility.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pka Value of Ethyl Alcohol - Oreate AI Blog [oreateai.com]

- 4. eurasianjournals.com [eurasianjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Technical Guide: Hydrogen Bonding Capacity of Pyrazole Ethanol Derivatives

Executive Summary

In modern medicinal chemistry, pyrazole ethanol derivatives represent a class of "privileged structures" due to their unique capacity for dynamic hydrogen bonding . Unlike static scaffolds, these moieties exhibit environment-dependent conformational plasticity—often termed "molecular chameleonicity."[1]

This guide provides a rigorous technical analysis of the hydrogen bonding (H-bond) capacity of these derivatives. It details the thermodynamic competition between intermolecular dimerization and intramolecular shielding (IMHB), providing researchers with the protocols necessary to quantify these interactions for optimizing drug solubility and membrane permeability.

Structural Mechanistics & Tautomeric Dynamics

The hydrogen bonding capacity of pyrazole ethanol derivatives is governed by three competing structural states. Understanding these states is prerequisite to accurate quantification.

The Donor-Acceptor Motif

The pyrazole ring functions as an amphoteric H-bond module:

-

N1 (Pyrrole-like): A strong H-bond donor (HBD).

-

N2 (Pyridine-like): A moderate H-bond acceptor (HBA).

-

Ethanol Side Chain: Provides an additional rotatable hydroxyl group acting as both donor and acceptor.

The "Chameleon" Equilibrium

In N-substituted pyrazole ethanols (e.g., 1-(2-hydroxyethyl)pyrazole), the molecule oscillates between an Open State (solvent-exposed) and a Closed State (pseudo-ring formation via IMHB).

-

Aqueous Media (High Dielectric): The open conformation prevails, maximizing hydration and solubility.

-

Lipophilic Media (Low Dielectric): The closed conformation prevails. The ethanol -OH donates a proton to the pyrazole N2, "masking" the polar surface area (PSA) and facilitating passive membrane transport.

Figure 1: Conformational Dynamics. The equilibrium shifts based on solvent polarity and concentration, dictating the compound's physicochemical behavior.

Thermodynamic Profiling & Descriptors

To rationally design drugs containing this scaffold, qualitative observations must be translated into quantitative descriptors.

Abraham Solute Descriptors

The H-bond capacity is best quantified using Abraham’s summation parameters:

- (H-bond Acidity): Measures the donor strength of the pyrazole NH (if present) and ethanol OH.

- (H-bond Basicity): Measures the acceptor strength of the pyrazole N2 and ethanol O.

Comparative H-Bond Strength (Experimental Values)

| Scaffold | Donor Site | Mechanism | ||

| Pyrazole | N-H | 2.58 | 0.48 | Dimerizes strongly |

| Imidazole | N-H | 3.42 | 0.57 | Stronger donor than pyrazole |

| Pyrrole | N-H | ~1.80 | 0.41 | Weak donor (no acceptor N) |

| Pyrazole-Ethanol | Side chain -OH | Variable | Dynamic | Forms IMHB (6- or 7-membered ring) |

*

Cooperativity and Anticooperativity

In pyrazole ethanols, anticooperativity is often observed. Formation of an intramolecular H-bond (OH

Experimental Protocols

This section details the Self-Validating NMR Titration Protocol to determine the Association Constant (

Protocol: H NMR Dilution Titration

Objective: Distinguish between intermolecular aggregation (dimers) and intramolecular H-bonding.

Materials:

-

Analyte: Pyrazole ethanol derivative (>98% purity).

-

Solvent: Anhydrous

(dried over molecular sieves) to minimize water interference. -

Instrument: 500 MHz NMR or higher.

Workflow:

-

Stock Preparation: Prepare a 100 mM stock solution of the analyte in

. -

Serial Dilution: Prepare 8 samples ranging from 100 mM down to 0.5 mM.

-

Acquisition: Acquire

H NMR spectra at constant temperature (298 K). -

Analysis: Track the chemical shift (

) of the hydroxyl (-OH) and pyrazole N-H protons.

Data Interpretation Logic:

-

Scenario A (Intermolecular H-Bonding):

shifts upfield (lower ppm) significantly upon dilution. Explanation: Breaking dimers releases shielded protons. -

Scenario B (Intramolecular H-Bonding):

remains constant (or shifts negligibly) upon dilution. Explanation: The H-bond is internal and concentration-independent.

Protocol: Solvatochromic Assessment

Objective: Quantify "Chameleonicity" (Sensitivity to environment).

-

Measure

in -

Measure

in -

.

-

A large

(> 2 ppm) indicates the solvent successfully broke the IMHB. -

A small

(< 0.5 ppm) indicates a "locked" conformation where the IMHB is too strong for the solvent to disrupt.

-

Figure 2: Analytical Workflow. Logic flow for distinguishing aggregation from intramolecular bonding using NMR.

Computational Validation (DFT & QTAIM)

Experimental data must be corroborated by computational modeling to visualize the "Bond Critical Points" (BCPs).

Methodology

-

Level of Theory: DFT B3LYP/6-311++G(d,p).[2]

-

Analysis: Quantum Theory of Atoms in Molecules (QTAIM).

-

Key Metric: Electron density (

) at the Bond Critical Point between the ethanol H and pyrazole N.

Interpretation

-

Weak H-Bond:

au (Electrostatic). -

Strong IMHB:

au (Covalent character). -

Energy Calculation: Use the Espinosa equation:

.

Applications in Drug Discovery[1][3][4][5]

Permeability Enhancement

Incorporating a pyrazole ethanol motif allows for permeability modulation .

-

Case Study: In the design of JAK inhibitors (e.g., Ruxolitinib analogs), the pyrazole core is essential. Adding a hydroxyethyl tail can improve oral bioavailability by forming a transient IMHB during transit through the lipid bilayer, effectively lowering the Total Polar Surface Area (TPSA) dynamically.

Crystal Engineering

The dual donor/acceptor nature of pyrazole ethanols leads to robust supramolecular synthons . In solid-state formulations, these derivatives often form helical chains or cyclic tetramers, which can be exploited to control polymorphism and dissolution rates.

References

-

Caron, G., et al. (2020).[3][4] Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry.[3] Journal of Medicinal Chemistry.[1][4][5] Link

-

Abraham, M. H., et al. (2006). NMR Method for the Determination of Solute Hydrogen Bond Acidity.[6] Journal of Organic Chemistry.[5] Link

-

Hansen, P. E., et al. (2016). Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding.[7] Molecules.[1][3][4][7][8][9][10][11][12][13][14] Link

-

Alex, A., et al. (2011).[4] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[15][4] MedChemComm. Link

-

Lynch, D. E., et al. (1999). Crystal and molecular structure of 4-fluoro-1H-pyrazole.[11] Journal of Chemical Crystallography. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. iris.unito.it [iris.unito.it]

- 4. Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. NMR method for the determination of solute hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 15. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

Thermodynamic stability of 1-methyl-1H-pyrazol-3-yl moieties

Title: Thermodynamic Stability & Regiocontrol of 1-Methyl-1H-pyrazol-3-yl Moieties: A Technical Guide for Medicinal Chemistry

Executive Summary

The 1-methyl-1H-pyrazol-3-yl moiety is a privileged pharmacophore in modern drug discovery, serving as a critical hydrogen bond acceptor and scaffold in kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands. Its structural integrity relies on the precise regiochemical arrangement of the

This guide addresses the primary thermodynamic challenge associated with this moiety: the annular tautomerism of the pyrazole precursor and the subsequent regioselectivity of

Thermodynamic Landscape: The 1,3 vs. 1,5 Dichotomy

The stability of the 1-methyl-1H-pyrazol-3-yl moiety cannot be decoupled from its regioisomer, the 1-methyl-1H-pyrazol-5-yl moiety. Understanding the energy difference between these two forms is the foundation of synthetic design.

The Steric Penalty of the 1,5-Isomer

In 3-substituted pyrazoles, the tautomeric equilibrium exists between the 3-substituted and 5-substituted forms. Upon methylation, this equilibrium freezes into two distinct regioisomers.

-

1,3-Isomer (Target): The

-methyl group is remote from the C3-substituent. The steric interaction is minimal, limited to the adjacent C-H or lone pairs. -

1,5-Isomer (Impurity): The

-methyl group is vicinal to the C5-substituent. This creates significant steric strain (A-strain), particularly if the drug scaffold attached at C5 is bulky (e.g., an aryl or heteroaryl ring).

Thermodynamic Rule of Thumb: DFT calculations (B3LYP/6-311++G**) consistently show that the 1,3-isomer is thermodynamically more stable by approximately 2.0 – 5.0 kcal/mol , depending on the bulk of the substituent.

Electrostatic Considerations

The pyrazole ring possesses a dipole. In the 1,3-isomer, the dipole vectors of the ring nitrogens and the substituents often align more favorably compared to the 1,5-isomer, where dipole opposition can raise the ground state energy.

Synthetic Control: Kinetic vs. Thermodynamic Pathways

Achieving high regioselectivity for the 1-methyl-1H-pyrazol-3-yl moiety requires manipulating the reaction coordinate to favor the lower-energy transition state (kinetic control) or the lower-energy product (thermodynamic control).

Mechanism of Alkylation

Direct alkylation of a 3-substituted pyrazole anion typically follows an

-

N1 Attack (Favored): The nitrogen adjacent to the substituent (N2 in the 3-subst tautomer) is often sterically shielded. The distal nitrogen (N1) is more accessible, leading to the 1,3-product .

-

N2 Attack (Disfavored): Attack by the sterically hindered nitrogen yields the 1,5-product .

Critical Insight: While sterics favor the 1,3-isomer, coordination effects can invert this. If the electrophile contains a hydrogen-bond donor or a coordinating metal (e.g., Mg²⁺), it may pre-associate with the N2 lone pair, directing alkylation to the "wrong" nitrogen.

Visualization: Regioselective Alkylation Pathway

Caption: Kinetic and thermodynamic divergence in pyrazole alkylation. The N1 pathway minimizes steric clash in the transition state, leading to the stable 1,3-isomer.

Experimental Validation Protocol: The NOE Standard

Relying on LCMS retention times is insufficient for distinguishing regioisomers. The only self-validating protocol for confirming the 1-methyl-1H-pyrazol-3-yl structure is Nuclear Overhauser Effect (NOE) NMR spectroscopy .

The "Interaction Map" Hypothesis

-

Hypothesis: In the 1-methyl-1H-pyrazol-3-yl moiety, the

-methyl protons are spatially distant from the substituent at C3. They are spatially proximal to the proton at C5. -

Null Hypothesis (1,5-isomer): The

-methyl protons are spatially proximal to the substituent at C5.

Step-by-Step Characterization Workflow

| Step | Technique | Observation Goal | Interpretation |

| 1 | 1H NMR (1D) | Identify N-Me singlet ( | Establish baseline purity. |

| 2 | 1D NOE / 2D NOESY | Irradiate | Look for enhancement of adjacent signals. |

| 3 | Data Analysis | Signal A: Enhancement of Pyrazole-H5. Signal B: Enhancement of Substituent protons. | A = 1,3-Isomer (Target confirmed). B = 1,5-Isomer (Regioisomer impurity). |

| 4 | 13C-HMBC | Long-range coupling of | Coupling to C5 (CH) confirms 1,3-structure; coupling to C5 (C-Subst) confirms 1,5. |

Visualization: NOE Decision Tree

Caption: Self-validating logic flow for distinguishing pyrazole regioisomers using NOE spectroscopy.

Physicochemical & Metabolic Stability

Beyond isomeric stability, the 1-methyl-1H-pyrazol-3-yl moiety exhibits specific physicochemical behaviors relevant to drug development.

-

Metabolic Hotspots: The

-methyl group is susceptible to oxidative demethylation by CYP450 enzymes (specifically CYP2E1 and CYP2D6). However, the electron-deficient nature of the pyrazole ring (compared to pyrrole) renders the methyl group moderately stable.-

Mitigation: If metabolic liability is high, deuteration (

-CD

-

-

LogP Contribution: The pyrazole ring lowers LogP relative to phenyl rings due to the polarity of the N-N bond. The 1,3-isomer is generally more polar (lower LogP) than the 1,5-isomer because the dipole moment is larger and more exposed to solvent.

-

pKa: The basicity of the pyrazole N2 (the acceptor) is modulated by the N1 substituent. The 1-methyl group is weakly electron-donating, slightly raising the pKa of N2 (approx pKa ~ 2.5), making it a weak hydrogen bond acceptor but stable to physiological pH.

References

-

Regioselectivity in Lithiation of 1-methylpyrazole. Balle, T., et al. (2006). Organic & Biomolecular Chemistry. Analysis of kinetic vs. thermodynamic control in pyrazole functionalization.

-

Decoding Ortho Regiospecificity in Pyrazole Synthesis. (2025). Organic & Biomolecular Chemistry. DFT studies on orbital interactions governing pyrazole formation.[1]

-

Selective N-Methylation of Pyrazoles. BenchChem Technical Support. Overview of steric and electronic factors influencing N1 vs N2 selectivity.

-

Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. Rusak, V.V., et al. (2015).[2] Coke and Chemistry. Separation and characterization of dimethylpyrazole isomers.

-

Activation Energy Estimation for Alkylation of Pyrazole. WuXi Biology. QM calculations comparing N1 and N2 alkylation pathways.

Sources

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: Synthesis, Properties, and Applications

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure allows for diverse functionalization, making it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, functionalized pyrazole derivative, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a valuable building block for drug discovery and development. Its structure, featuring a primary alcohol tethered to a methylated pyrazole ring, offers multiple avenues for synthetic elaboration, positioning it as a key intermediate in the synthesis of more complex molecules.

This document provides a comprehensive overview of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, detailing its chemical identifiers, a validated synthesis protocol, its physicochemical and spectroscopic properties, and its potential applications in the field of drug development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Identifiers and Chemical Properties

A precise understanding of a compound's fundamental identifiers is critical for regulatory compliance, procurement, and unambiguous scientific communication. The core identifiers for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol are summarized below.

| Identifier | Value | Source |

| CAS Number | 177940-19-1 | |

| Molecular Formula | C₆H₁₀N₂O | |

| Molecular Weight | 126.16 g/mol | |

| IUPAC Name | 2-(1-methyl-1H-pyrazol-3-yl)ethanol | |

| InChI Key | UZCBREWTHAFSBZ-UHFFFAOYSA-N | |

| SMILES | CN1C=CC(=N1)CCO | |

| MDL Number | MFCD02853712 |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is most effectively achieved through the reduction of a corresponding carboxylic acid ester, such as methyl 1-methyl-1H-pyrazole-3-carboxylate. This transformation is reliably carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The causality for this choice lies in the high reactivity of LiAlH₄, which is necessary for the efficient reduction of the ester functional group to a primary alcohol.[3] Alternative, milder reducing agents like sodium borohydride are generally not reactive enough to reduce esters.

The overall synthetic workflow involves two main stages: the synthesis of the pyrazole ester precursor and its subsequent reduction.

Detailed Experimental Protocol: Reduction of Methyl 1-methyl-1H-pyrazole-3-carboxylate

This protocol is a robust, self-validating procedure adapted from standard methodologies for LiAlH₄ reductions of esters.[4][5] The choice of an inert atmosphere and anhydrous solvents is critical to prevent the violent reaction of LiAlH₄ with moisture.

Materials and Equipment:

-

Methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (for quenching)

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel, all under a positive pressure of an inert gas (Nitrogen or Argon).

-

Reagent Preparation: In the reaction flask, carefully suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. The use of excess hydride ensures the complete conversion of the ester.

-

Substrate Addition: Dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. This controlled addition is crucial to manage the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 2-4 hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting ester.

-

Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate. This is a safer alternative to quenching directly with water. Following this, a standard Fieser workup procedure is recommended for safety and efficiency[6]:

-

Slowly add water (X mL per X g of LiAlH₄ used).

-

Slowly add 15% aqueous NaOH (X mL per X g of LiAlH₄ used).

-

Slowly add water again (3X mL per X g of LiAlH₄ used).

-

-

Isolation: Stir the resulting granular white precipitate for 15-30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washes, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude alcohol can then be purified by silica gel column chromatography to afford the final product, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Spectroscopic and Physicochemical Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

-

Pyrazole Ring Protons (H4, H5): Two doublets in the aromatic region (approx. δ 6.0-7.5 ppm). The H5 proton, being adjacent to the N-methyl group, will likely appear more downfield than the H4 proton.

-

N-Methyl Protons (-NCH₃): A sharp singlet around δ 3.8-4.0 ppm.

-

Ethyl Chain Protons (-CH₂CH₂OH): Two triplets. The methylene group adjacent to the pyrazole ring (-CH₂-Ar) would appear around δ 2.7-3.0 ppm, while the methylene group attached to the hydroxyl group (-CH₂-OH) would be found further downfield, around δ 3.7-3.9 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent (typically δ 1.5-4.0 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Pyrazole Ring Carbons: Three signals are expected in the range of δ 105-150 ppm.

-

N-Methyl Carbon (-NCH₃): A signal around δ 35-40 ppm.

-

Ethyl Chain Carbons (-CH₂CH₂OH): The carbon adjacent to the oxygen will be the most deshielded, appearing around δ 60-65 ppm. The carbon attached to the pyrazole ring will likely be in the δ 30-35 ppm range.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 126. The fragmentation pattern would be expected to include the loss of a water molecule ([M-H₂O]⁺) and cleavage of the ethyl chain. Predicted adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 127.08659 and [M+Na]⁺ at m/z 149.06853.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key functional group absorptions:

-

O-H Stretch: A strong, broad absorption in the region of 3200-3550 cm⁻¹ is characteristic of the alcohol hydroxyl group involved in hydrogen bonding.

-

C-H Stretch: Absorptions for sp² C-H (pyrazole ring) will appear just above 3000 cm⁻¹, while sp³ C-H (methyl and ethyl groups) stretches will be observed just below 3000 cm⁻¹.

-

C=N and C=C Stretch: Medium intensity peaks in the 1500-1670 cm⁻¹ region corresponding to the pyrazole ring.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region for the primary alcohol C-O bond.

Applications in Drug Discovery and Development

While specific, marketed drugs containing the 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol moiety are not publicly documented, its utility lies in its role as a versatile intermediate. The pyrazole core is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

The precursor, 1-Methyl-1H-pyrazole-3-carboxylic acid, has been identified as an intermediate in the synthesis of inhibitors for Stearoyl-CoA desaturase (SCD1/5), enzymes implicated in metabolic disorders.[11] This suggests that derivatives of this scaffold, including our title compound, are of significant interest in metabolic disease research.

The primary alcohol functionality of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol serves as a synthetic handle for further modification. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into ethers, esters, or amines, allowing for its incorporation into larger, more complex molecular architectures. This makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is not widely available. However, based on data for structurally related pyrazole derivatives, general handling precautions should be observed.[12][13]

-

Health Hazards: Assumed to be harmful if swallowed. May cause skin and serious eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14] Handling should be performed in a well-ventilated area or a chemical fume hood.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from heat, sparks, and open flames.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store away from strong oxidizing agents and acids.[12]

-

First Aid:

Always consult a comprehensive, compound-specific SDS before handling and perform a thorough risk assessment.

Conclusion

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its straightforward synthesis via the reduction of readily available pyrazole esters, combined with the versatility of its primary alcohol functionality, makes it an important intermediate for accessing a wide range of more complex molecular targets. While detailed characterization and application data in the public domain are limited, its structural relationship to known bioactive scaffolds suggests its utility in the exploration of new therapeutic agents, particularly in the areas of metabolic disease, oncology, and inflammation. Researchers employing this compound should adhere to rigorous safety protocols based on the known hazards of similar pyrazole derivatives.

References

- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.

- Fisher Scientific. (2025).

- Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET: 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carbaldehyde.

-

American Elements. (n.d.). 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from a source providing standard organic chemistry experimental procedures.

- Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (2008). L-Valinol. Organic Syntheses, 85, 179.

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

- ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)

- The Royal Society of Chemistry. (2012).

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- ResearchGate. (n.d.).

-

PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol. Retrieved from [Link]

- MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- ResearchGate. (2020).

- Indian Academy of Sciences. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One.

- PMC. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.

- Google Patents. (n.d.).

- ResearchGate. (2025). Synthesis of 2-(1H-pyrazol-3-YL) phenols.

- Google Patents. (n.d.).

- BenchChem. (n.d.).

- Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

- MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.

- Usiena air. (n.d.).

- Research Square. (2025). An efficient reactions for synthesis of functionalized pyrazoles.

- Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins.

-

PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemcia.com [chemcia.com]

- 15. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide on the LogP and Hydrophobicity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery

In the intricate ballet of drug discovery and development, a molecule's ability to navigate the complex biological milieu is paramount to its success. Among the myriad of physicochemical properties that govern this journey, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), dictates a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[2][3][4] An optimal level of lipophilicity is a key attribute of a successful drug candidate, influencing its solubility, permeability across biological membranes, and binding affinity to its target protein.[4][5] This guide provides an in-depth exploration of the LogP and hydrophobicity of the pyrazole derivative, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, a scaffold of increasing importance in medicinal chemistry.[6][7][8][9]

The Compound in Focus: 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in a number of approved drugs.[6][8] The compound 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS 177940-19-1) is a functionalized pyrazole with a hydroxyethyl substituent. This substitution pattern is of interest as it can significantly influence the molecule's overall physicochemical properties, including its hydrophobicity.

| Property | Value | Source |

| Molecular Formula | C6H10N2O | [10] |

| Molecular Weight | 126.16 g/mol | [10] |

| Predicted XlogP | -0.2 | [11] |

| Predicted XLogP3 (for the related 2-azido derivative) | 0.5 | [12] |

The predicted LogP value of -0.2 suggests that 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a relatively hydrophilic compound. This is expected due to the presence of the polar hydroxyl group and the nitrogen atoms in the pyrazole ring, which can act as hydrogen bond acceptors.[6] The hydrophilicity of a molecule can be advantageous for solubility but may present challenges for membrane permeability. Therefore, a precise understanding and, ideally, experimental determination of its LogP is crucial for any drug development program involving this or similar scaffolds.

Methodologies for Determining LogP: A Practical Guide

The determination of LogP can be approached through two main avenues: in silico prediction and experimental measurement. While computational methods offer speed and cost-effectiveness, experimental methods provide the "ground truth" and are indispensable for confirming predicted values.[13]

In Silico LogP Prediction: The First Pass

A variety of computational algorithms are available to predict LogP values based on a molecule's structure.[14] These methods are invaluable for high-throughput screening of virtual libraries and for providing an initial estimate of a compound's lipophilicity before synthesis.

Commonly Used Algorithms:

-

Atom-based methods (e.g., XLogP): These methods calculate LogP by summing the contributions of individual atoms.[11][12]

-

Fragment-based methods (e.g., Rekker method): LogP is estimated by summing the contributions of molecular fragments.[15]

-

Property-based methods (e.g., Ghose-Crippen): This approach uses the contributions of atoms based on their chemical environment.[15]

-

Neural network and machine learning models: These models are trained on large datasets of experimentally determined LogP values to predict the lipophilicity of new compounds.[14][15]

Workflow for In Silico LogP Prediction:

Caption: Workflow for in silico LogP prediction of a target molecule.

Experimental LogP Determination: The Gold Standard

Experimental methods provide a direct measure of a compound's partitioning behavior between an aqueous and an immiscible organic phase, most commonly n-octanol and water.

The shake-flask method is the traditional and most widely accepted "gold standard" for LogP determination.[13][16][17] It directly measures the concentration of the analyte in both phases after they have reached equilibrium.

Detailed Protocol:

-

Preparation of Phases:

-

Saturate n-octanol with water by shaking the two phases together for 24 hours and allowing them to separate.

-

Saturate water with n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.

-

-

Preparation of the Test Solution:

-

Prepare a stock solution of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

In a separatory funnel or a suitable vial, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The phase ratio can be adjusted depending on the expected LogP. For a hydrophilic compound, a higher ratio of octanol to water may be beneficial.

-

Shake the mixture vigorously for a predetermined amount of time (e.g., 1 hour) at a constant temperature (typically 25 °C) to allow for complete partitioning.

-

Allow the phases to separate completely. Centrifugation may be necessary to ensure a clean separation.

-

-

Quantification:

-

Carefully sample a known volume from both the n-octanol and the aqueous phase.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]water

-

-

The LogP is the base-10 logarithm of the partition coefficient:

-

LogP = log10(P)

-

-

Workflow for the Shake-Flask Method:

Caption: Experimental workflow for the shake-flask LogP determination.

RP-HPLC offers a faster and more automated alternative to the shake-flask method for LogP determination.[1][13][18] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.

Principle:

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile). Hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The logarithm of the capacity factor (k') is linearly related to the LogP of a series of compounds.

Detailed Protocol:

-

System Setup:

-

Use an HPLC system with a C18 column.

-

The mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol).

-

-

Calibration:

-

Select a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Inject each standard compound and determine its retention time (t_R_).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (retention time of an unretained compound).

-

Create a calibration curve by plotting the log(k') of the standards against their known LogP values.

-

-

Sample Analysis:

-

Inject the 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol sample and determine its retention time.

-

Calculate the log(k') for the test compound.

-

-

LogP Determination:

-

Using the linear regression equation from the calibration curve, determine the LogP of the test compound from its log(k') value.

-

Workflow for RP-HPLC LogP Determination:

Caption: Experimental workflow for RP-HPLC-based LogP determination.

Structure-Hydrophobicity Relationship of Pyrazole Derivatives

The hydrophobicity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[6][19]

-

N-Substitution: The substituent on the pyrazole nitrogen plays a crucial role. In our target molecule, the N-methyl group is relatively small and has a modest contribution to lipophilicity. Larger, more hydrophobic groups at this position would increase the LogP.

-

C-Substitution: The hydroxyethyl group at the C3 position is the primary driver of the compound's hydrophilicity. The hydroxyl group is a strong hydrogen bond donor and acceptor, favoring partitioning into the aqueous phase. Masking or replacing this hydroxyl group with a less polar functional group would dramatically increase the LogP. For instance, converting the alcohol to an ether or an ester would lead to a more lipophilic compound.

-

Positional Isomerism: The relative positions of the substituents on the pyrazole ring can also influence hydrophobicity, though often to a lesser extent than the nature of the substituents themselves.

Logical Relationship Diagram:

Caption: Relationship between structure and hydrophobicity for the target molecule.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the LogP and hydrophobicity of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. The predicted low LogP value, driven by the hydroxyethyl substituent, suggests that this compound is predominantly hydrophilic. For drug development purposes, this property may be beneficial for aqueous solubility but could pose a challenge for cell permeability. The detailed protocols for both in silico prediction and experimental determination of LogP provide a robust framework for researchers to accurately characterize this and other novel chemical entities. A thorough understanding and careful modulation of lipophilicity are critical for the successful optimization of pyrazole-based scaffolds into viable drug candidates. Future work should focus on the experimental validation of the predicted LogP value and the synthesis and evaluation of analogs with modified substituents to explore the structure-lipophilicity relationship further and to fine-tune the ADMET properties of this promising class of compounds.

References

-

Shultz, M. D. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Płonka, J. (2013). Lipophilicity--methods of determination and its role in medicinal chemistry. PubMed. [Link]

-

Creative Biolabs. Lipophilicity. [Link]

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Domanski, M. S., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. [Link]

-

Ciura, K., et al. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]

-

Liu, X., et al. (2011). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

-

Bhal, S. K., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

-

PubChem. 2-azido-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. [Link]

-

ECETOC. assessment of reverse - phase. [Link]

-

Gao, H., et al. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. PubMed. [Link]

-

YouTube. (2020, November 18). In silico calculations of LogP and LogS using free online platforms. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Click2Drug. (2018, April 5). Directory of computer-aided Drug Design tools. [Link]

-

CompuDrug. PrologP. [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

protocols.io. LogP / LogD shake-flask method. [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

American Elements. 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

-

The Journal of Medical Investigation. Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). [Link]

-

Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Kharl, R. K., et al. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Alam, M. M., et al. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Kumar, R., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Wang, Y., et al. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

PubChemLite. 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol. [Link]

-

ResearchGate. (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

-

ResearchGate. Structure of pyrazole and pyrazole-containing drugs. [Link]

-

Kerassa, A. (2015, November 12). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]

-

PubChem. 2-(1H-pyrazol-3-yl)ethan-1-ol. [Link]

-

PubChem. 2-Methyl-1-(1H-pyrazol-1-yl)but-3-yn-2-ol. [Link]

-

del Aguila, M. A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]

-

MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

ResearchGate. (2025, August 6). Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]

-

TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

-

PubChemLite. 2-(1-methyl-1h-pyrazol-4-yl)ethanol. [Link]

Sources

- 1. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. scispace.com [scispace.com]

- 4. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. americanelements.com [americanelements.com]

- 11. PubChemLite - 2-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 12. 2-azido-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol | C6H9N5O | CID 165685250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PrologP | www.compudrug.com [compudrug.com]

- 16. oecd.org [oecd.org]

- 17. researchgate.net [researchgate.net]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol into Drug Scaffolds

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved therapeutics, including kinase inhibitors, anti-inflammatory agents, and antivirals.[1][2][3] Its metabolic stability and versatile interaction capabilities make it a highly desirable moiety in drug design.[1][4] This guide provides a detailed technical overview and actionable protocols for the strategic incorporation of a key building block, 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, into novel drug scaffolds. We will explore the underlying medicinal chemistry rationale and present step-by-step synthetic methodologies, empowering researchers to leverage this versatile synthon in their drug discovery programs.

Introduction: The Rationale for 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

The selection of a building block in drug discovery is a critical decision driven by its potential to impart favorable physicochemical and pharmacological properties. 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol offers a unique combination of features that make it an exceptionally valuable tool for scaffold decoration and fragment-based drug design.

-

The 1-Methylpyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] The N1-methylation in this specific building block serves two crucial purposes:

-